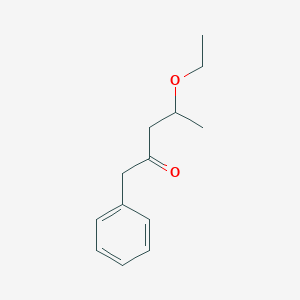

4-Ethoxy-1-phenylpentan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

654643-22-8 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-ethoxy-1-phenylpentan-2-one |

InChI |

InChI=1S/C13H18O2/c1-3-15-11(2)9-13(14)10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |

InChI Key |

PYAPDVMESQDDEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)CC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 1 Phenylpentan 2 One

Retrosynthetic Analysis of the 4-Ethoxy-1-phenylpentan-2-one Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to readily available starting materials. The key bonds for disconnection are the C-O ether bond and the C-C bonds of the pentanone backbone.

One primary disconnection is at the ether linkage, which suggests a precursor molecule, 4-hydroxy-1-phenylpentan-2-one. This β-hydroxy ketone could then be subjected to an etherification reaction to yield the target molecule. The synthesis of β-hydroxy ketones is a classic transformation, often achieved through an aldol (B89426) addition reaction. researchgate.netlibretexts.orgorganic-chemistry.org This leads to a further disconnection of the C3-C4 bond, pointing to phenylacetone (B166967) and acetaldehyde (B116499) as potential starting materials.

Alternatively, a disconnection adjacent to the carbonyl group could be envisioned. For instance, an α-alkylation of a phenylacetone enolate with a suitable 2-ethoxypropyl halide could theoretically form the carbon skeleton and the ether linkage in a single conceptual step. However, the synthesis and stability of such a halide might present challenges.

A third approach could involve the Michael addition of an ethoxide to an α,β-unsaturated ketone precursor, such as 1-phenylpent-3-en-2-one. This would form the ether bond and set the ketone functionality at the correct position.

These retrosynthetic pathways provide a logical framework for exploring and developing novel synthetic routes to this compound.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

A likely key step for optimization is the etherification of 4-hydroxy-1-phenylpentan-2-one. A systematic study of different etherification methods would be necessary. The Williamson ether synthesis, involving the deprotonation of the alcohol with a base followed by reaction with an ethylating agent, is a classic approach. The choice of base (e.g., NaH, KOtBu) and ethylating agent (e.g., ethyl iodide, diethyl sulfate) would significantly impact the reaction efficiency.

The following table outlines a hypothetical optimization study for the Williamson etherification of 4-hydroxy-1-phenylpentan-2-one.

| Entry | Base (equivalents) | Ethylating Agent (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | EtI (1.2) | THF | 25 | 12 | 65 |

| 2 | NaH (1.1) | EtI (1.2) | DMF | 25 | 12 | 78 |

| 3 | KOtBu (1.1) | EtI (1.2) | THF | 25 | 12 | 55 |

| 4 | NaH (1.5) | EtI (1.5) | DMF | 25 | 6 | 85 |

| 5 | NaH (1.5) | EtI (1.5) | DMF | 50 | 4 | 92 |

| 6 | NaH (1.5) | Et2SO4 (1.5) | DMF | 50 | 4 | 88 |

This is a hypothetical data table for illustrative purposes.

Similarly, for catalytic methods, screening of various catalysts, catalyst loadings, and reaction times would be essential to identify the optimal conditions for the formation of the ethoxy group.

Temperature and Pressure Parameters in this compound Production

Temperature is a critical parameter in the synthesis of this compound, directly influencing reaction kinetics and the potential for side reactions. For a typical Williamson ether synthesis, reactions are generally conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.orgchemeurope.com This temperature range is often a compromise between achieving a sufficient rate of the desired SN2 reaction and minimizing competing elimination (E2) reactions, which become more favorable at higher temperatures. wikipedia.org The specific optimal temperature would depend on the reactivity of the substrates and the solvent used.

Pressure is generally not a significant parameter in the laboratory-scale synthesis of ethers like this compound, unless gaseous reactants are involved. Most such syntheses are carried out at atmospheric pressure. In an industrial setting, pressure might be manipulated to control boiling points of solvents or to influence reaction equilibrium, but for the fundamental chemical transformation, temperature is the more influential thermodynamic parameter.

Table 2: General Temperature Effects on Ether Synthesis

| Temperature Range | Primary Outcome | Associated Risks |

|---|---|---|

| Low (< 50 °C) | Slow reaction rate | Incomplete conversion, long reaction times. |

| Moderate (50-100 °C) | Optimal rate for SN2 | Balance between rate and selectivity. chemeurope.com |

Catalyst Loading and Ligand Effects on this compound Yield

While a classic Williamson ether synthesis may not require a catalyst, modern etherification and ketone synthesis methods often employ catalysts to improve efficiency and selectivity. For instance, reductive etherification of ketones with alcohols can be catalyzed by transition metal complexes, such as those of ruthenium. nih.govorganic-chemistry.org In such a scenario, both the amount of catalyst (loading) and the nature of the ligands attached to the metal center are crucial.

Catalyst Loading: The amount of catalyst used is a balance between reaction rate and cost. Higher catalyst loading can increase the reaction rate but also adds to the expense and can complicate purification. The optimal loading is the minimum amount that achieves the desired conversion within a practical timeframe.

Ligand Effects: Ligands play a critical role in modifying the steric and electronic environment of a metal catalyst. In the context of synthesizing a molecule like this compound, chiral ligands could be used to influence the stereochemical outcome, as discussed in the next section. For non-chiral synthesis, ligands are chosen to maximize stability, activity, and selectivity of the catalyst. For example, in copper-catalyzed reactions to form α-arylated ketones, the choice of ligand, such as a chiral bis(phosphine) dioxide, is fundamental to achieving high yield and enantioselectivity. acs.org

Enantioselective Synthesis of Chiral Analogues of this compound

This compound possesses a chiral center at the fourth carbon atom. The synthesis of specific enantiomers (either the (R)- or (S)-isomer) requires an enantioselective approach. Several strategies can be envisioned for this purpose:

Asymmetric Reduction of a Precursor: One common method involves the enantioselective reduction of a prochiral ketone. wikipedia.org For example, a precursor diketone could be selectively reduced using a chiral reducing agent or, more commonly, a catalyst system composed of a metal and a chiral ligand. Ketoreductase enzymes are also highly effective for producing chiral alcohols with high enantioselectivity. rsc.org

Catalytic Asymmetric Alkylation: A prochiral enolate or its equivalent could be alkylated using a catalyst system that controls the facial selectivity of the electrophilic attack. Rhodium-catalyzed allylic alkylation of acyclic α-alkoxy aryl ketones using a chiral phosphite (B83602) ligand is one such advanced method. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed.

The choice of a chiral ligand is paramount in catalyst-controlled enantioselective reactions. Ligands like BINAP derivatives are commonly used in rhodium-catalyzed reactions for asymmetric synthesis. acs.org

Table 3: Comparison of Enantioselective Synthesis Strategies

| Strategy | Description | Common Reagents/Catalysts | Key Advantage |

|---|---|---|---|

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone to a chiral alcohol. wikipedia.org | Oxazaborolidines, chiral metal-ligand complexes (e.g., Ru-BINAP), Ketoreductases. rsc.org | Well-established with high enantiomeric excess (ee) often achievable. |

| Asymmetric Alkylation | Alkylation of a prochiral enolate under the control of a chiral catalyst. rsc.org | Transition metal (e.g., Rh, Pd, Cu) with chiral phosphine (B1218219) or phosphite ligands. acs.orgrsc.org | Directly sets the stereocenter at the carbon backbone. |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would aim to reduce its environmental impact. neuroquantology.com Key considerations would include:

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with greener alternatives. neuroquantology.com Bio-based solvents, ionic liquids, or even water could be considered, depending on the specific reaction step. neuroquantology.comwikipedia.orgmdpi.com Water is an attractive green solvent due to its non-toxicity and availability. mdpi.com

Energy Efficiency: Designing the synthesis to proceed at lower temperatures and pressures, potentially through the use of highly active catalysts, would reduce energy consumption. neuroquantology.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. neuroquantology.com Catalytic approaches are often superior to stoichiometric reactions in this regard.

Renewable Feedstocks: Ideally, starting materials would be derived from renewable sources rather than petrochemicals. neuroquantology.com

For instance, a greener synthesis might involve a catalytic reductive etherification in an aqueous system, using molecular hydrogen as a clean reducing agent, thereby avoiding the use of stoichiometric reagents and hazardous solvents. nih.govorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 1 Phenylpentan 2 One

Reactivity of the Ketone Functionality in 4-Ethoxy-1-phenylpentan-2-one

The carbonyl group is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions of this compound

Nucleophilic addition is a fundamental reaction of ketones. A wide array of nucleophiles can attack the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a new single bond. The resulting alkoxide intermediate is then protonated.

Stereoselectivity: The presence of a stereocenter at the 4-position, bearing the ethoxy group, introduces the possibility of diastereoselectivity in nucleophilic addition reactions. The approach of the nucleophile to the carbonyl face can be influenced by the steric bulk of the ethoxy group and the phenylpentyl chain. Chelation control, where a Lewis acid coordinates to both the carbonyl oxygen and the ether oxygen, can also direct the stereochemical outcome of the reaction, particularly with organometallic reagents. acs.org The stereoselectivity of such reactions is often dictated by the specific reagents and reaction conditions employed. diva-portal.orgdiva-portal.org

Hypothetical Nucleophilic Addition Reactions and Expected Products

| Nucleophile | Reagent Example | Expected Product | Stereochemical Consideration |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 4-Ethoxy-1-phenylpentan-2-ol | Formation of a new stereocenter at C2, leading to diastereomers. |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | 4-Ethoxy-1-phenyl-2-phenylpentan-2-ol | Potential for diastereoselectivity based on Cram's or Felkin-Anh models. |

| Cyanide | Hydrogen cyanide (HCN) | 4-Ethoxy-2-hydroxy-1-phenylpentane-2-carbonitrile | Creation of a quaternary center at C2. |

Alpha-Proton Reactivity and Enolization of this compound

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comegyankosh.ac.in This enolate is a powerful nucleophile and can participate in a variety of reactions.

The compound has two sets of α-protons: those at the C1 position (adjacent to the phenyl group) and those at the C3 position. The acidity of these protons is influenced by the electronic effects of the neighboring groups. The protons at C1 are benzylic and adjacent to a carbonyl, making them particularly acidic.

Enolate Formation: Under basic conditions, either the kinetic or thermodynamic enolate can be formed. The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton (likely at C3), while the thermodynamic enolate is the more stable enolate, often resulting from deprotonation at the more substituted α-carbon (C1), which also benefits from conjugation with the phenyl ring. egyankosh.ac.in

Regioselectivity of Enolate Formation

| Condition | Base Example | Major Enolate Product |

| Kinetic Control (low temp, strong, bulky base) | Lithium diisopropylamide (LDA) | Enolate at C3 |

| Thermodynamic Control (higher temp, weaker base) | Sodium ethoxide (NaOEt) | Enolate at C1 (conjugated with phenyl group) |

The resulting enolate can then react with various electrophiles, such as alkyl halides, leading to α-alkylation.

Condensation Reactions Involving this compound

As an enolizable ketone, this compound can undergo condensation reactions, acting as either the nucleophilic enolate or the electrophilic carbonyl component.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo a self-aldol condensation. wikipedia.org The enolate of one molecule attacks the carbonyl group of another, forming a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone.

Crossed Aldol Condensation: More synthetically useful are crossed aldol condensations, where this compound reacts with a different carbonyl compound. uobabylon.edu.iqlibretexts.orgpearson.com To minimize self-condensation and obtain a single major product, the reaction partner is often a non-enolizable aldehyde, such as benzaldehyde. libretexts.org In such a reaction, this compound would exclusively form the enolate.

A specific type of crossed aldol condensation is the Claisen-Schmidt condensation , which involves the reaction of a ketone with an aromatic aldehyde that lacks α-protons. libretexts.org

Hypothetical Claisen-Schmidt Condensation with Benzaldehyde

| Reactant 1 | Reactant 2 | Base Catalyst | Expected Product |

| This compound | Benzaldehyde | Sodium hydroxide (B78521) (NaOH) | (E/Z)-4-Ethoxy-1,3-diphenyl-1-penten-2-one |

Transformations Involving the Ether Moiety of this compound

The ether linkage in this compound is generally less reactive than the ketone functionality. However, under specific and often harsh conditions, it can undergo cleavage and other transformations.

Cleavage Reactions of the Ethoxy Group in this compound

Ether cleavage typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comchemistrysteps.comopenstax.org The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the groups attached to the ether oxygen.

In the case of this compound, the ether is a secondary alkyl ethyl ether. The cleavage would involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.

S(_N)2 Pathway: Attack of the halide at the less sterically hindered ethyl group would yield 4-hydroxy-1-phenylpentan-2-one and ethyl halide.

S(_N)1 Pathway: If the reaction conditions favor the formation of a carbocation, cleavage might occur at the secondary carbon, although this is generally less likely for secondary ethers unless a stable carbocation can be formed. openstax.org

The presence of the ketone functionality could potentially complicate the reaction, as the acidic conditions might also promote side reactions at the carbonyl group or α-carbons. Selective cleavage of the ether without affecting the ketone would require careful selection of reagents and reaction conditions. researcher.life

Functional Group Interconversions of the Ether Linkage in this compound

Beyond cleavage, the ether group itself is not readily converted into other functional groups under mild conditions. Most transformations of the ether moiety would first involve its cleavage to an alcohol. Once the hydroxyl group is unmasked, a wide range of functional group interconversions become possible. researchgate.net

For instance, the resulting 4-hydroxy-1-phenylpentan-2-one could undergo:

Oxidation: Oxidation of the secondary alcohol would lead to the corresponding diketone, 1-phenylpentan-2,4-dione.

Esterification: Reaction of the alcohol with a carboxylic acid or its derivative would form an ester.

Substitution: Conversion of the alcohol to a leaving group (e.g., a tosylate) would allow for its substitution by various nucleophiles.

These subsequent transformations highlight the synthetic utility of the ether cleavage reaction in modifying the structure of this compound.

Rearrangement Reactions of this compound

While no specific rearrangement reactions of this compound have been documented in the surveyed literature, the presence of the ketone functionality suggests that certain classes of rearrangements could be theoretically possible under specific conditions.

One such possibility is the Baeyer-Villiger oxidation , which involves the oxidation of a ketone to an ester using a peroxy acid. In the case of this compound, two possible esters could be formed, depending on which group migrates. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. For this compound, the two groups attached to the carbonyl are a benzyl (B1604629) group and a 2-ethoxypropyl group. The relative migratory aptitude of these two groups would determine the major product.

Another type of rearrangement that ketones can undergo is the Beckmann rearrangement , which is the transformation of an oxime into an amide. byjus.commasterorganicchemistry.com This would first require the conversion of this compound to its corresponding oxime by reaction with hydroxylamine (B1172632). The subsequent acid-catalyzed rearrangement would lead to an amide. masterorganicchemistry.com

The α-ketol rearrangement is another possibility if the molecule were to be hydroxylated at the alpha position to the carbonyl group. wikipedia.org This acid- or base-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org

It must be emphasized that these are theoretical possibilities based on the known reactivity of ketones, and the actual occurrence and outcome of such rearrangements for this compound would need to be determined experimentally.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Ethoxy 1 Phenylpentan 2 One

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of 4-Ethoxy-1-phenylpentan-2-one

Tandem Mass Spectrometry (MS/MS) for Structural Information of this compound

No specific tandem mass spectrometry (MS/MS) studies detailing the fragmentation patterns of this compound were found in the reviewed literature. To populate this section, future research would need to be conducted to determine its characteristic fragmentation pathways upon collision-induced dissociation. Such an analysis would typically involve identifying the parent ion and major fragment ions, which would provide valuable insights into the compound's structure.

A hypothetical data table for such a study would resemble the following:

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Structure |

| [M+H]⁺ | --- | --- |

| --- | --- | |

| --- | --- |

X-ray Crystallography of Crystalline Forms of this compound and its Derivatives

A representative data table from such a study would include:

| Parameter | Value |

| Crystal System | --- |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| Volume (ų) | --- |

| Z | --- |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues of this compound

While the principles of chiroptical spectroscopy, such as circular dichroism (CD), are well-established for chiral ketones, no specific studies on chiral analogues of this compound were identified. Research in this area would involve the synthesis of enantiomerically pure forms of chiral analogues and the measurement of their CD spectra. This would allow for the determination of their absolute configuration and the study of conformational preferences in solution.

A prospective data table for a circular dichroism study would look like this:

| Chiral Analogue | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) |

| (R/S)-analogue | --- | --- | --- |

| (R/S)-analogue | --- | --- | --- |

Theoretical and Computational Investigations of 4 Ethoxy 1 Phenylpentan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-Ethoxy-1-phenylpentan-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the electron distribution, orbital energies, and various reactivity descriptors.

Ab Initio Methods Applied to this compound

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied to this compound for a more accurate determination of its electronic structure, though at a higher computational cost than DFT. These methods would be particularly useful for benchmarking the results obtained from DFT.

Conformational Analysis of this compound

The presence of rotatable single bonds in this compound suggests that it can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This would identify the lowest energy (most stable) conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the compound. For this compound, one could calculate:

NMR Spectra: The chemical shifts (¹H and ¹³C) and coupling constants could be predicted and compared with experimental data for structure verification.

IR Spectra: The vibrational frequencies and their intensities could be calculated to predict the appearance of an infrared spectrum, helping to identify characteristic functional groups like the carbonyl (C=O) and ether (C-O-C) stretches.

Reaction Pathway Modeling and Transition State Analysis for Reactions Involving this compound

Theoretical modeling can be used to study the mechanisms of chemical reactions involving this compound. This would involve identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, providing insights into the reaction's feasibility, kinetics, and mechanism.

Molecular Dynamics Simulations for Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. These simulations would model the movement of atoms over time, providing a dynamic picture of intermolecular interactions like hydrogen bonding, van der Waals forces, and dipole-dipole interactions. This would be essential for understanding its physical properties like solubility and boiling point.

Derivatization and Analogue Synthesis of 4 Ethoxy 1 Phenylpentan 2 One

Synthesis of Homologues and Isomers of 4-Ethoxy-1-phenylpentan-2-one

Homologue Synthesis: Homologues can be prepared by extending or shortening the pentanone chain. For instance, homologues with a hexanone or butanone backbone can be synthesized through variations in the starting materials. The Claisen condensation reaction between an appropriate ester and a ketone is a common method for synthesizing β-keto esters, which can be further modified to produce the desired ketone homologues. For example, reacting an ethyl ester of a longer or shorter chain carboxylic acid with a suitable phenyl-substituted ketone could yield the carbon backbone of the desired homologue.

Isomer Synthesis: Positional isomers can be synthesized by altering the attachment points of the ethoxy and phenyl groups on the pentanone chain. For example, shifting the phenyl group to a different position on the pentanone backbone would result in a positional isomer. The synthesis of such isomers often requires different starting materials or a multi-step synthetic sequence to direct the substitution to the desired position. For instance, the synthesis of isomeric phenylphenalenones has been achieved, demonstrating that the location of a phenyl ring can be systematically varied. researchgate.net

Introduction of Diverse Functional Groups onto the this compound Core

The introduction of new functional groups onto the this compound scaffold is a key strategy for creating analogues with diverse properties. Halogenation, amination, and hydroxylation are common transformations that can be applied to the ketone core.

Halogenation of this compound

The α-position to the carbonyl group in ketones is susceptible to halogenation under both acidic and basic conditions. libretexts.orgyoutube.comyoutube.comlibretexts.orgyoutube.com For this compound, the methylene (B1212753) group (C3) and the methyl group (C1) are potential sites for halogenation.

Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. libretexts.org The reaction rate is dependent on the concentration of the ketone and the acid catalyst, but not the halogen. libretexts.org For an unsymmetrical ketone, halogenation generally occurs at the more substituted α-carbon.

Under basic conditions, halogenation occurs via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. libretexts.org For methyl ketones, this can lead to the haloform reaction. libretexts.orgyoutube.com

A summary of expected halogenation reactions on the this compound core is presented in Table 1.

Table 1: Potential Halogenation Reactions of this compound

| Reaction Condition | Reagents | Expected Major Product(s) |

|---|---|---|

| Acid-catalyzed | Br₂, CH₃COOH | 3-Bromo-4-ethoxy-1-phenylpentan-2-one |

Amination and Hydroxylation of this compound

The introduction of amino and hydroxyl groups can significantly alter the polarity and hydrogen bonding capabilities of the molecule.

Amination: The α-position of ketones can be aminated through various methods. One common approach involves the synthesis of an α-bromo ketone followed by nucleophilic substitution with an amine. Another direct approach is the α-amination of ketones using electrophilic nitrogen sources.

Hydroxylation: α-Hydroxylation of ketones can be achieved using several oxidizing agents. organic-chemistry.org A direct, metal-free α-hydroxylation of β-oxoesters and β-oxoamides using m-chloroperbenzoic acid (m-CPBA) has been reported, which could be applicable to β-ethoxy ketones. organic-chemistry.org This reaction provides a straightforward route to α-hydroxy ketones under mild conditions. organic-chemistry.org

Preparation of Heterocyclic Analogues Derived from this compound

The 1,3-dicarbonyl-like nature of the β-ethoxy ketone moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The reaction of such precursors with binucleophilic reagents can lead to the formation of five- and six-membered rings.

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines. mdpi.comnih.govnih.govresearchgate.net For this compound, reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines would be expected to yield pyrazole (B372694) derivatives. The reaction likely proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration.

Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) leads to the formation of isoxazoles. researchgate.netbeilstein-journals.orgnih.govnih.govorganic-chemistry.org Thus, treating this compound with hydroxylamine hydrochloride is a plausible route to the corresponding isoxazole (B147169) analogue. The reaction mechanism is similar to pyrazole formation, involving condensation to an oxime, followed by cyclization.

Pyrimidines: Pyrimidines can be synthesized by the reaction of 1,3-dicarbonyl compounds with amidines, urea, or guanidine. growingscience.comorganic-chemistry.orgbu.edu.egrsc.orgresearchgate.net The reaction of this compound with these reagents could provide access to a range of substituted pyrimidine (B1678525) analogues.

A summary of potential heterocyclic syntheses from this compound is provided in Table 2.

Table 2: Potential Heterocyclic Analogues from this compound

| Heterocycle | Reagent(s) | Expected Product Type |

|---|---|---|

| Pyrazole | Hydrazine hydrate (H₂NNH₂·H₂O) | Substituted pyrazole |

| Isoxazole | Hydroxylamine hydrochloride (H₂NOH·HCl) | Substituted isoxazole |

Stereochemical Variations and Their Synthetic Challenges

This compound possesses a chiral center at the C4 position. The synthesis of stereochemically pure enantiomers or diastereomers presents a significant synthetic challenge. Stereoselective synthesis can be approached through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

For example, the synthesis could start from a chiral precursor that already contains the desired stereochemistry at the C4 position. Alternatively, a chiral auxiliary could be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, and then subsequently removed. Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is another powerful approach.

Structure-Activity Relationship Studies for Non-Biological Applications of this compound Analogues

While specific structure-activity relationship (SAR) studies for non-biological applications of this compound analogues are not extensively documented, general principles for ketones can be applied to understand how structural modifications might influence their properties for various industrial applications. Ketones are widely used as solvents, in fragrances, and as synthetic intermediates. solventis.netsolvents.org.ukscripps.edu

Solvent Properties: The solvent properties of ketones are influenced by their polarity, hydrogen bonding capability, and molecular size. For analogues of this compound, increasing the length of the alkyl chain would likely decrease water solubility and increase its affinity for nonpolar substances. The introduction of polar functional groups like hydroxyl or amino groups would increase polarity and hydrogen bond donating/accepting capacity, thereby enhancing solubility in polar solvents.

Fragrance Properties: The odor of ketones is highly dependent on their molecular structure. hezparfums.comdropofodor.comlibretexts.orglibretexts.orgnih.gov Subtle changes in the carbon skeleton, the position of functional groups, and stereochemistry can lead to significant differences in scent. libretexts.orglibretexts.org For fragrance applications, SAR studies would involve synthesizing a library of analogues with systematic variations in the phenyl substituent, the ethoxy group (e.g., replacing it with other alkoxy groups), and the pentanone chain to evaluate their olfactory properties.

Synthetic Intermediates: As synthetic intermediates, the reactivity of this compound analogues is a key factor. The introduction of functional groups can provide handles for further chemical transformations. For example, a halogenated analogue can be a precursor for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov The steric and electronic effects of the substituents will influence the reactivity of the ketone and other functional groups present in the molecule.

A hypothetical SAR summary for non-biological applications is presented in Table 3.

Table 3: Hypothetical Structure-Property Relationships for Non-Biological Applications of this compound Analogues

| Structural Modification | Potential Impact on Solvent Properties | Potential Impact on Fragrance Profile | Potential Impact as a Synthetic Intermediate |

|---|---|---|---|

| Increased alkyl chain length | Decreased polarity, lower water solubility | Altered volatility and scent profile | May introduce steric hindrance in subsequent reactions |

| Introduction of a hydroxyl group | Increased polarity, hydrogen bond donor | Potential for new scent notes, increased substantivity | Provides a site for further functionalization (e.g., esterification) |

| Halogenation of the phenyl ring | Increased density and boiling point | May alter the scent profile | Can be used for cross-coupling reactions |

Potential Non Biological Applications and Industrial Relevance of 4 Ethoxy 1 Phenylpentan 2 One and Its Derivatives

Role as an Intermediate in Fine Chemical Synthesis

Aromatic ketones are recognized as significant raw materials in the chemical and pharmaceutical industries. unacademy.com They serve as versatile intermediates in the synthesis of more complex molecules. The carbonyl group in ketones is a reactive site, allowing for a variety of chemical transformations. chemicalbook.com The presence of the ethoxy group in 4-Ethoxy-1-phenylpentan-2-one introduces an additional functional handle that can be manipulated in multi-step organic syntheses.

One common method for synthesizing aromatic ketones is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. unacademy.com This suggests a potential synthetic route to this compound and its derivatives. Once formed, the ketone functionality can undergo a range of reactions, including reduction to an alcohol, oxidation, and various carbon-carbon bond-forming reactions. These reactions are fundamental in building the complex molecular architectures required for pharmaceuticals, agrochemicals, and other specialty chemicals.

For instance, ketones are used as starting materials for the synthesis of other products in the chemical industry. ncert.nic.in The structural motif of a phenylpentanone is found in various biologically active compounds, and the ethoxy group could be used to modify properties such as solubility or to serve as a protecting group during synthesis. Chalcone derivatives, which are synthesized from aromatic ketones, have shown a wide range of biological activities and are a subject of interest in medicinal chemistry. nih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Class |

| Reduction | Substituted Alcohols |

| Oxidation | Esters and Carboxylic Acids |

| Aldol (B89426) Condensation | β-Hydroxy Ketones |

| Grignard Reaction | Tertiary Alcohols |

Exploration in Materials Science Applications

Aromatic ketones have found utility in the field of materials science, particularly in the synthesis of polymers and resins. For example, compounds like acetophenone and benzophenone are used in the preparation of ketone-aldehyde resins through condensation reactions. taylorandfrancis.com These resins can be used in various applications, including coatings. taylorandfrancis.com Given its aromatic ketone structure, this compound could potentially be explored as a monomer or a precursor for the synthesis of novel polymeric materials with specific thermal or mechanical properties.

The ethoxy group in the molecule could also play a role in tuning the properties of resulting materials. Ethoxylated compounds are known to act as surfactants and stabilizers. wikipedia.org For instance, hyperbranched polyethoxysiloxanes have been used as surfactants to form stable polymer suspensions. mdpi.com This suggests that derivatives of this compound could be designed to have surface-active properties, making them potentially useful in the formulation of emulsions, coatings, or other material dispersions.

Utility in Polymer Chemistry Research

The field of polymer chemistry offers several potential avenues for the application of this compound and its derivatives. Polymers are large molecules composed of repeating subunits called monomers. youtube.com The structure of this compound suggests it could potentially be functionalized to act as a monomer in polymerization reactions.

For example, if a polymerizable group, such as a vinyl group, were introduced into the molecule, it could undergo addition polymerization to form a polymer with a phenyl and ethoxy-containing side chain. youtube.com Such polymers might exhibit interesting properties, such as a high refractive index or specific solvent resistance, due to the presence of the aromatic and ether functionalities.

Furthermore, the ketone group itself can be a site for polymerization. For instance, certain ketones can undergo condensation reactions to form resins. taylorandfrancis.com Research into new types of polymers is an ongoing endeavor in materials science, and compounds like this compound could serve as building blocks for novel materials. youtube.com

Potential as a Solvent or Additive in Chemical Processes

Ketones are widely used as industrial solvents due to their ability to dissolve a broad range of substances, including resins, gums, and coatings. tpiohio.com Acetone and methyl ethyl ketone are common examples of ketone solvents. libretexts.org Aromatic ketones are also soluble in organic solvents. unacademy.com The presence of the ethoxy group in this compound is also significant, as ethers are known for their solvent properties. fiveable.me

Glycol ethers, which contain ethoxy groups, are used in a variety of commercial and industrial applications as solvents for oils, resins, greases, and lacquers. wikipedia.orgdcceew.gov.au The combination of a ketone and an ether functional group in a single molecule suggests that this compound could exhibit excellent solvent properties for a range of polar and nonpolar compounds. This dual functionality might make it a useful solvent in formulations for paints, inks, and cleaning agents. gpcchem.com

The physical properties of a related compound, 4-Phenylpentan-2-one, such as its boiling point of 230.2°C at 760mmHg, indicate a relatively low volatility, which can be advantageous in certain solvent applications where slow evaporation is desired. lookchem.comnih.gov

Table 2: Comparison of Functional Groups and Their Solvent Properties

| Functional Group | Present in Compound | General Solvent Properties |

| Ketone | Yes | Good for resins, coatings, and plastics |

| Phenyl | Yes | Contributes to solvency for aromatic compounds |

| Ethoxy (Ether) | Yes | Can dissolve a range of polar and nonpolar substances |

Application in Fragrance or Flavor Research (Excluding Human Exposure Data)

Several phenylpentanone derivatives are known for their use in the fragrance and flavor industry. For example, 4-methyl-1-phenyl-2-pentanone is described as having a sweet, spicy, and woody taste. thegoodscentscompany.com Raspberry ketone, which is 4-(4-hydroxyphenyl)butan-2-one, is a key aroma compound in raspberries and is widely used in perfumery for its sweet, fruity scent. beilstein-journals.org

The structural similarity of this compound to these known fragrance compounds suggests that it and its derivatives could possess interesting olfactory properties. The presence of the ethoxy group can influence the odor profile, potentially imparting fruity or ethereal notes. google.com The study of how different functional groups affect the scent of a molecule is a key aspect of fragrance research. researchgate.net

Ethers are a known class of fragrance ingredients, with some possessing fruity and floral notes. google.com The combination of the phenyl, pentanone, and ethoxy moieties in this compound could result in a unique and desirable scent profile for use in perfumery and other scented products.

Future Research on this compound: A Roadmap for Innovation

As the field of chemical synthesis and materials science continues to advance, the exploration of novel molecular structures and their potential applications becomes increasingly critical. The compound this compound, a ketone derivative, represents a promising but underexplored area of research. This article outlines key future research directions and unexplored avenues for this specific compound, focusing on the development of innovative catalytic systems, advanced chemical transformations, sustainable methodologies, and the integration of cutting-edge technologies. These research trajectories are poised to unlock the full potential of this compound in various scientific and industrial domains.

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-1-phenylpentan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using an ethoxy-substituted acyl chloride and benzene derivatives. For example, reacting 4-ethoxyacetyl chloride with phenylmagnesium bromide under anhydrous conditions (e.g., THF solvent, 0–5°C) may yield the target compound. Yield optimization requires strict control of stoichiometry, temperature, and catalyst (e.g., AlCl₃). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc). Impurities often arise from over-alkylation or residual solvents; GC-MS or ¹H NMR (δ 1.35–1.45 ppm for ethoxy CH₃, δ 2.85–3.10 ppm for ketone CH₂) is essential for validation .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include a ketone carbonyl (δ ~207–210 ppm in ¹³C NMR) and aromatic protons (δ 7.20–7.50 ppm, integration for phenyl group). Ethoxy groups show triplet splitting (δ 1.35–1.45 ppm, CH₃) and quartet (δ 3.40–3.60 ppm, OCH₂) .

- X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve molecular geometry. Expect bond angles of ~120° around the ketone carbonyl and torsional angles <10° for the ethoxy group .

Advanced Research Questions

Q. How does the ethoxy substituent influence the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

- Methodological Answer : The ethoxy group acts as an electron-donating para/ortho director. To study regioselectivity, perform nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) and analyze product ratios via HPLC or ¹H NMR. Computational studies (DFT, Gaussian09) can predict activation energies for meta vs. para substitution pathways .

- Data Contradiction Analysis : Discrepancies between experimental and computational results may arise from solvent effects or incomplete basis sets in DFT models. Validate with solvent-corrected calculations (e.g., PCM model) and replicate experiments under inert atmospheres .

Q. What challenges arise in resolving enantiomers or polymorphs of this compound, and how can they be addressed?

- Methodological Answer :

- Enantiomers : Use chiral chromatography (Chiralpak AD-H column, 90:10 hexane/isopropanol) or synthesize diastereomeric derivatives (e.g., with Mosher’s acid).

- Polymorphs : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) and analyze via PXRD. SHELXL refinement requires high-resolution data (d-spacing <1.0 Å) to distinguish lattice variations .

Q. How can discrepancies in thermodynamic data (e.g., melting point, solubility) for this compound be resolved across literature sources?

- Methodological Answer :

- Melting Point : Calibrate DSC equipment with indium standards and ensure sample purity >98% (HPLC).

- Solubility : Use shake-flask method (UV-Vis quantification at λmax ~270 nm) in triplicate. Contradictions may arise from impurities or solvent hydration; report Karl Fischer water content .

- Data Validation :

Cross-reference with analogous compounds (e.g., 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one) to identify outliers. Statistical tools (Grubbs’ test) can flag anomalous data .

- Data Validation :

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in catalytic or high-temperature reactions?

- Methodological Answer :

- Use explosion-proof reactors for exothermic reactions (e.g., Grignard additions).

- PPE: Nitrile gloves, ANSI-approved goggles, and fume hoods (≤5 ppm exposure limit).

- Waste: Neutralize acidic/basic residues before disposal (pH 6–8) and segregate halogenated byproducts .

Q. How should researchers design kinetic studies to investigate the hydrolysis of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 1–13), monitor hydrolysis via UV-Vis (λmax shift from 265 nm to 245 nm for carboxylic acid product).

- Data Analysis : Fit pseudo-first-order kinetics (ln[A] vs. time). Use Arrhenius plots (Ea calculation) for temperature-dependent studies (25–60°C) .

- Troubleshooting :

Buffer interference (e.g., phosphate precipitates) can skew results. Use non-coordinating buffers (e.g., Tris-HCl) and validate with LC-MS .

- Troubleshooting :

Data Presentation & Validation

Q. What strategies ensure reproducibility in reporting synthetic yields and spectroscopic data for this compound?

- Methodological Answer :

- Raw Data : Include NMR integration tables, GC-MS chromatograms (baseline resolution), and crystallographic CIF files.

- Metadata : Document solvent lot numbers, humidity (%RH), and instrument calibration dates.

- Statistical Reporting : Use RSD <5% for triplicate measurements and report confidence intervals (95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.